

Clinical Trial Protocol Overview

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Compound Focus: TAS0728

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The table below summarizes the core design of the first-in-human Phase I study of **TAS0728** (NCT03410927) [1] [2]:

Protocol Aspect	Description
NCT Identifier	NCT03410927 [1] [2]
Study Status	Terminated [1] [2]
Phase	Phase I [1] [2]
Study Design	Open-label, dose-escalation, multicenter [2]
Population	Adults (≥ 18 years) with advanced solid tumors with HER2 or HER3 overexpression, amplification, or mutation who had progressed on standard therapy [1] [2]
Intervention	Oral TAS0728 [1] [2]
Dosing Schedule	Twice daily (BID) in 21-day cycles [2]
Dose Escalation	Planned doses: 50, 100, 200, 400, 600, 800 mg BID (using a 3 + 3 design) [2]
Key Eligibility	ECOG PS 0-1; measurable/evaluable disease; adequate organ function; ≤ 2 prior anti-HER2 therapies (≤ 4 for breast cancer) [2]

Protocol Aspect	Description
Primary Outcomes	Safety, tolerability, Dose-Limiting Toxicity (DLT), Maximum Tolerated Dose (MTD) [1] [2]
Key Efficacy Outcome	Objective tumor response by RECIST 1.1 [1]

Key Experimental Methodologies

The study included detailed methodologies for safety, pharmacokinetics, and efficacy assessments [2].

- **Safety Assessments:** Included recording of adverse events (AEs), serious AEs (SAEs), laboratory evaluations (hematology, coagulation, chemistry, urinalysis), vital signs, electrocardiogram (ECG), echocardiogram or multi-gated acquisition (MUGA) scan, physical examination, and ECOG performance status. These were assessed at screening, during the study, and at 30 days after the last dose [2].
- **Pharmacokinetic (PK) Sampling:** Multiple blood samples were collected on day 1 of cycles 1 and 2 at specific timepoints: pre-dose, and post-dose at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours for analysis of plasma PK after single and multiple doses [2].
- **Tumor Response Assessment:** Objective tumor assessments were performed according to RECIST 1.1. Magnetic resonance imaging (MRI) or computed tomography (CT) scans were conducted at screening (baseline) and then after every two cycles during the first six months of treatment, and every three cycles thereafter [2].

Clinical Trial Outcomes and Termination

The study was terminated after enrolling 19 patients because the risk-benefit profile was no longer favorable.

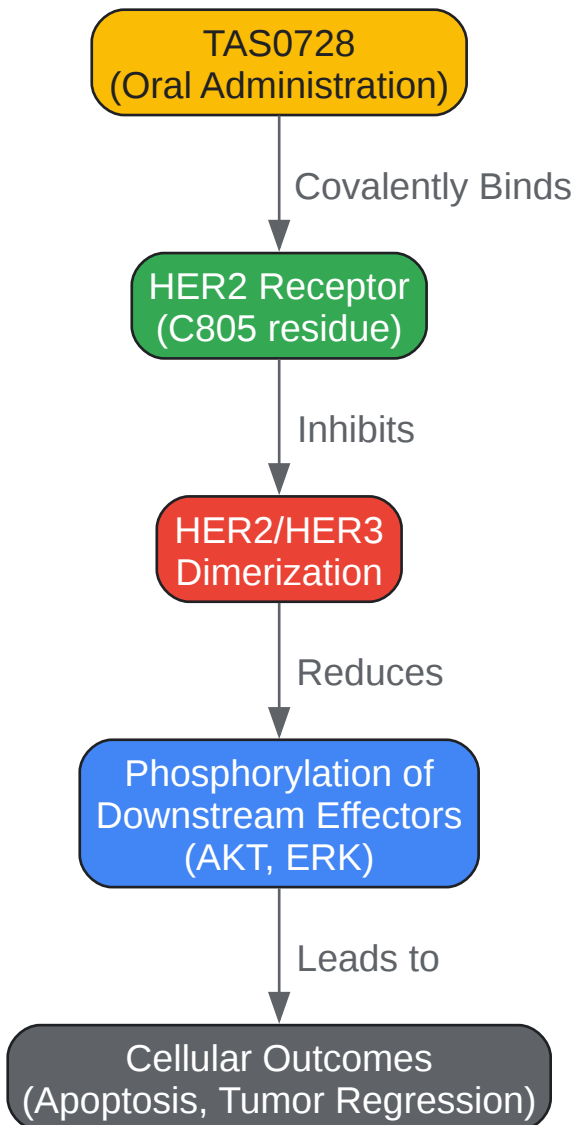
The key findings from the dose-escalation part of the study are summarized below [2]:

Finding	Details
Doses Tested	50 mg, 100 mg, 200 mg, and 150 mg BID [2]

Finding	Details
Dose-Limiting Toxicity (DLT)	Grade 3 diarrhea (lasting >48 hours and unresponsive to aggressive antidiarrheal treatment) [2]
Serious Adverse Events	One fatal cardiac arrest occurred at 150 mg BID after one cycle; a causal relationship to TAS0728 could not be excluded [2]
Maximum Tolerated Dose	Not determined due to unacceptable toxicity [2]
Efficacy Signal	Partial responses were observed in 2 out of 14 patients evaluable for treatment response [2]

Preclinical Mechanism of TAS0728

TAS0728 is an oral, covalent-binding inhibitor that selectively targets HER2. The diagram below illustrates its mechanism of action at the cellular level.



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The mechanistic pathway shows how **TAS0728** covalently binds to HER2, leading to inhibition of downstream signaling and ultimately, antitumor effects [3]. Key characteristics from preclinical studies include:

- **Selective Inhibition:** **TAS0728** covalently binds to cysteine 805 (C805) in the HER2 kinase domain, demonstrating high specificity for HER2 over wild-type EGFR. This selectivity was intended to avoid skin rash and severe diarrhea associated with EGFR inhibition [2] [3].
- **Potent Activity:** It exhibited potent activity against various HER2 alterations, including amplification and mutations, and induced tumor regression in xenograft models, including those with acquired resistance to trastuzumab and T-DM1 [2] [3].

Summary for Researchers

The **TAS0728** development program highlights the challenge of translating a highly selective and potent preclinical agent into a viable clinical therapy. Despite a strong mechanistic rationale and promising antitumor activity in early testing, the clinical trial was halted due to specific safety concerns.

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